N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is a compound with the molecular formula and a molecular weight of 202.3 g/mol. It is categorized as an indole derivative, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound is often utilized in research settings due to its relevance in studying various biochemical pathways and cellular mechanisms .
This compound can be sourced from various chemical suppliers, such as BenchChem and VWR, where it is available in different purities, typically around 95% . Its classification as an indole derivative places it within a group of compounds that share a common bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride generally involves several steps:
The typical reaction conditions include:
The molecular structure of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride can be represented using various notations:
InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3
BVBTUFQLGFSFCM-UHFFFAOYSA-N
CC1=C(C2=CC=CC=C2N1)CNC(C)C
These structural representations indicate the compound's complex arrangement of atoms, highlighting its functional groups that contribute to its biological activity .
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride can undergo various chemical reactions typical for amines and indoles:
These reactions are essential for exploring the compound's reactivity profile and potential modifications for enhanced biological activity .
The mechanism of action for N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is primarily linked to its interaction with cellular targets:
N-((2-Methyl-1H-indol-3-y)methyl)propan-2-amino hydrochloride exhibits several notable physical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.30 g/mol |
| Purity | Typically 95% |
The chemical properties include:
These properties are crucial for its handling in laboratory settings and applications in research.
N-((2-Methyl-1H-indol-3-y)methyl)propan-2-amino hydrochloride has several applications in scientific research:
This compound exemplifies the significance of indole derivatives in both basic research and applied sciences, highlighting their potential impact on drug discovery and development efforts.
The synthesis of N-((2-methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride leverages indole’s inherent nucleophilicity at the C3 position. A pivotal approach involves:
Table 1: Comparative Efficiency of Synthetic Routes
| Method | Reagent | Yield (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃/DCM | 85–92 | Chemoselectivity, mild conditions |
| Nucleophilic Displacement | iPrNH₂/MeCN | 75–80 | No reducing agents required |
Regiocontrol is critical for C3 functionalization, avoiding competing reactions at N1 or the indole ring:
The isopropylamine moiety necessitates protection during indole manipulations:
Table 2: Deprotection Selectivity with ZnBr₂
| Substrate | Conditions | Outcome |
|---|---|---|
| Primary N-Boc + Secondary N-Boc | ZnBr₂ (1.5 eq), DCM | Selective secondary deprotection |
| Aromatic N-Boc | ZnBr₂, DCM | No reaction – requires K10 clay |
Sustainable salt formation minimizes waste and hazardous reagents:
Table 3: Environmental Metrics of Salt Formation Methods
| Method | PMI* | E-Factor | Solvent Choice |
|---|---|---|---|
| Traditional (DCM/IPA) | 8.2 | 32 | High environmental impact |
| Aqueous/Ethanol | 3.1 | 11 | Water-ethanol mixture |
| 2-MeTHH Processing | 4.5 | 18 | Biobased 2-MeTHF |
PMI: Process Mass Intensity (kg waste/kg product)
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1